Cas no 1189996-57-3 (2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide)

2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide structure
1189996-57-3 structure
商品名:2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide
CAS番号:1189996-57-3
MF:C26H21ClN4O2
メガワット:456.923544645309
CID:5391516

2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylphenyl)acetamide
    • 2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide
    • インチ: 1S/C26H21ClN4O2/c1-17-7-6-9-19(13-17)29-23(32)15-31-22-12-5-3-10-20(22)24-25(31)26(33)30(16-28-24)14-18-8-2-4-11-21(18)27/h2-13,16H,14-15H2,1H3,(H,29,32)
    • InChIKey: DYRYSEXSRDWUDI-UHFFFAOYSA-N
    • ほほえんだ: N1(CC(NC2=CC=CC(C)=C2)=O)C2=C(C=CC=C2)C2N=CN(CC3=CC=CC=C3Cl)C(=O)C1=2

2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3382-5114-4mg
2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide
1189996-57-3 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3382-5114-15mg
2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide
1189996-57-3 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3382-5114-75mg
2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide
1189996-57-3 90%+
75mg
$208.0 2023-04-26
Life Chemicals
F3382-5114-2μmol
2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide
1189996-57-3 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-5114-5μmol
2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide
1189996-57-3 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3382-5114-10mg
2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide
1189996-57-3 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3382-5114-50mg
2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide
1189996-57-3 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3382-5114-3mg
2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide
1189996-57-3 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3382-5114-30mg
2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide
1189996-57-3 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3382-5114-20μmol
2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide
1189996-57-3 90%+
20μl
$79.0 2023-04-26

2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide 関連文献

2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamideに関する追加情報

Introduction to Compound with CAS No. 1189996-57-3 and Its Applications in Modern Medicinal Chemistry

Compound with the CAS number 1189996-57-3 is a highly intriguing molecule that has garnered significant attention in the field of medicinal chemistry. The compound is formally known as 2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide, a complex structure that suggests a rich pharmacophoric potential. This introduction aims to provide a comprehensive overview of the compound, its chemical properties, and its emerging applications in therapeutic research.

The molecular framework of this compound is characterized by a fused heterocyclic system, incorporating a pyrimido[5,4-b]indole core. This particular scaffold is well-documented for its role in various bioactive molecules, making it a promising candidate for drug discovery. The presence of multiple functional groups, including an amide moiety and aromatic rings, further enhances its potential as a pharmacological agent. The specific arrangement of these groups contributes to the compound's unique chemical and biological properties.

In recent years, there has been a growing interest in exploring novel heterocyclic compounds for their therapeutic applications. The pyrimido[5,4-b]indole scaffold has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. Research has shown that modifications at various positions within this scaffold can significantly alter its biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can fine-tune the compound's interactions with biological targets.

The synthesis of 2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide involves a multi-step process that requires precise control over reaction conditions. The synthesis typically begins with the preparation of the pyrimido[5,4-b]indole core through cyclization reactions. Subsequent steps involve functional group transformations to introduce the amide and aromatic substituents. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity.

The chemical properties of this compound are further enhanced by its solubility characteristics. Being soluble in both organic solvents and water makes it suitable for various pharmaceutical formulations. This solubility profile is crucial for drug delivery systems, as it allows for the development of oral and injectable formulations. Additionally, the compound's stability under different pH conditions enhances its suitability for formulation into diverse pharmaceutical products.

Beyond its structural complexity, the biological activity of 2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide has been extensively evaluated in preclinical studies. These studies have revealed promising results in several therapeutic areas. Notably, the compound has demonstrated inhibitory effects on key enzymes involved in cancer progression. The amide group and aromatic rings are believed to interact with target proteins in a manner that disrupts their normal function.

The anti-cancer potential of this compound has been particularly noteworthy. Research has shown that it can induce apoptosis in cancer cells by inhibiting key signaling pathways. This mechanism of action makes it a valuable candidate for further development into an anti-cancer therapeutic agent. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders.

In recent years, there has been an increasing focus on developing targeted therapies that minimize side effects while maximizing efficacy. The unique structure of 2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide aligns well with this trend. Its ability to selectively interact with specific biological targets without affecting normal cellular processes makes it an attractive option for personalized medicine.

The development of new drug candidates is often accompanied by rigorous safety testing to ensure their suitability for clinical use. Preliminary toxicology studies have shown that this compound exhibits low toxicity at relevant doses. This finding is encouraging for further development and clinical translation. However, additional studies are needed to fully assess its safety profile before human trials can begin.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been employed to understand how this compound interacts with biological targets at the molecular level. These studies have provided valuable insights into its mechanism of action and have guided further optimization efforts.

The future prospects for this compound are promising. Ongoing research aims to improve its potency and selectivity while reducing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential to bring this promising molecule from the laboratory to patients who need it most.

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